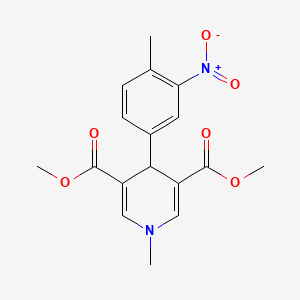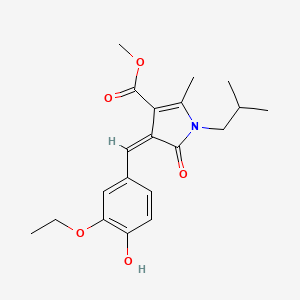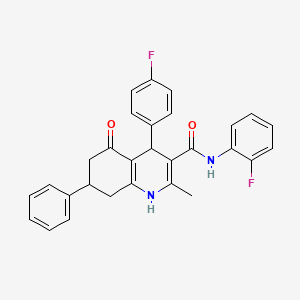
(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドは、クロロフェニル基、シアノ基、メチルフラン部分を有するユニークな構造を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドの合成は、一般的に以下の手順で行われます。
出発原料: 合成は、4-クロロアニリン、5-メチルフルフラール、およびマロンニトリルから始まります。
縮合反応: 4-クロロアニリンは、水酸化ナトリウムなどの塩基の存在下で5-メチルフルフラールと反応させて、中間体シッフ塩基を形成します。
クネーフェナーゲル縮合: 次に、中間体をピペリジンなどの触媒の存在下でマロンニトリルとクネーフェナーゲル縮合させて、最終生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われ、高収率と高純度を確保するために反応条件が最適化されます。連続フロー合成や自動反応器の使用などの技術が、効率とスケーラビリティを向上させるために用いられる場合があります。
化学反応の分析
反応の種類
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができ、対応するカルボン酸やその他の酸化された誘導体を生成します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いた還元反応により、シアノ基をアミノ基に変換することができます。
置換: クロロフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こし、置換誘導体を生成します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: アミン、チオール、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒。
主な生成物
酸化: カルボン酸、アルデヒド。
還元: アミン。
置換: さまざまな官能基を持つ置換誘導体。
科学研究への応用
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、特に癌や炎症性疾患を標的とする新しい薬剤の開発におけるファーマコフォアとしての可能性について研究されています。
材料科学: ユニークな電気的および光学特性を持つ新しいポリマーや材料の合成における用途が探求されています。
生物学的研究: この化合物は、酵素阻害や受容体結合を調べる生化学的アッセイで使用されています。
工業用途: 農薬や特殊化学品の合成における中間体としての可能性が調査されています。
科学的研究の応用
(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。シアノ基とクロロフェニル部分は、これらの標的の活性部位への結合に重要な役割を果たし、その活性の阻害または調節につながります。正確な経路と分子間相互作用は、特定の用途と標的に依存します。
類似化合物との比較
類似化合物
(2E)-N-(4-ブロモフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミド: 塩素原子ではなく臭素原子を持つ類似の構造。
(2E)-N-(4-フルオロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミド: 塩素原子ではなくフッ素原子を持つ類似の構造。
(2E)-N-(4-メチルフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミド: 塩素原子ではなくメチル基を持つ類似の構造。
独自性
(2E)-N-(4-クロロフェニル)-2-シアノ-3-(5-メチルフラン-2-イル)プロプ-2-エンアミドの独自性は、異なる化学反応性と生物活性を付与する官能基の特定の組み合わせにあります。クロロフェニル基の存在は、さまざまな置換反応の可能性を高め、シアノ基はさらなる官能基化のための部位を提供します。
特性
分子式 |
C15H11ClN2O2 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
InChIキー |
UPXZHIQKJRJQCU-DHZHZOJOSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{6-methoxy-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11646876.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B11646894.png)
![ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11646898.png)
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B11646905.png)

![ethyl 4-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11646909.png)
![(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11646915.png)
![4-bromo-N'-[(2E)-butan-2-ylidene]benzohydrazide](/img/structure/B11646917.png)


![(5E)-1-(4-methoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11646933.png)
![11-(4-hydroxy-3-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646939.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11646958.png)
![5-(2-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11646964.png)
